molecular formula C28H22ClN5OS B12022554 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide

Cat. No.: B12022554
M. Wt: 512.0 g/mol
InChI Key: CGSVXSCQZGOVIG-NDZAJKAJSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a phenyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide typically involves multiple steps One common method includes the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ringThe final step involves the condensation of the triazole derivative with 2-naphthyl ethylidene acetohydrazide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. Additionally, the presence of the chlorophenyl and naphthyl groups enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C28H22ClN5OS

Molecular Weight

512.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C28H22ClN5OS/c1-19(22-12-11-20-7-5-6-10-23(20)17-22)30-31-26(35)18-36-28-33-32-27(21-8-3-2-4-9-21)34(28)25-15-13-24(29)14-16-25/h2-17H,18H2,1H3,(H,31,35)/b30-19+

InChI Key

CGSVXSCQZGOVIG-NDZAJKAJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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